H-Tyr-Tic-Phe-Phe-OH, commonly referred to as TIPP, is a tetrapeptide composed of the amino acids Tyrosine, Tryptophan (in the form of the imino acid Tic), and two Phenylalanines. This compound is particularly notable for its high selectivity as a delta-opioid receptor antagonist, which positions it as a significant entity in opioid pharmacology and therapeutic research. The specific sequence of amino acids enables TIPP to interact selectively with delta-opioid receptors, making it a valuable tool for studying the physiological roles of these receptors and their potential implications in pain management and addiction treatment .
H-Tyr-Tic-Phe-Phe-OH is classified under opioid receptor antagonists. Its primary source is synthetic peptide chemistry, where it is produced through various methods that allow for precise control over its structure and purity. The compound has been extensively studied in the context of its pharmacological properties, particularly its binding affinity to delta-opioid receptors compared to mu and kappa receptors .
The synthesis of H-Tyr-Tic-Phe-Phe-OH can be achieved through several methods, with solid-phase peptide synthesis being the most prevalent due to its efficiency and ease of purification. Key techniques include:
The synthesis typically begins with N-terminal protection using Boc (tert-butyloxycarbonyl) groups, followed by deprotection and coupling steps. For instance, after deprotecting the N-terminal Boc group, H-Tyr(Bn)Tic-Phe-Phe-OH can be synthesized by condensing it with 3-butenoic acid under specific reaction conditions .
The molecular structure of H-Tyr-Tic-Phe-Phe-OH features a linear arrangement of its constituent amino acids:
This peptide exhibits all-trans peptide bonds in its receptor-bound conformation, which is crucial for its biological activity .
H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions that are pivotal for both its synthesis and modification:
The synthesis often involves multiple steps where each reaction condition must be optimized to avoid side products such as diketopiperazine formation, which can occur due to cyclization during synthesis .
H-Tyr-Tic-Phe-Phe-OH acts primarily as an antagonist at delta-opioid receptors. By binding to these receptors, it blocks the action of endogenous opioids and exogenous opioid drugs like morphine. This mechanism is crucial in studies aimed at understanding pain modulation and developing treatments for opioid addiction.
Research has shown that TIPP exhibits minimal interaction with mu and kappa receptors while maintaining high affinity for delta-opioid receptors, making it a selective antagonist .
Relevant data from studies indicate that modifications in the structure can lead to variations in biological activity profiles, influencing potential therapeutic applications .
H-Tyr-Tic-Phe-Phe-OH has several applications in biomedical research:
The quest for selective delta-opioid receptor (DOR) ligands began in earnest following Lord et al.'s 1977 proposal of DOR as a distinct receptor class. Early ligands suffered from critical limitations: poor receptor selectivity, metabolic instability, and inadequate bioavailability. Non-selective antagonists like naloxone exhibited only modest affinity for DOR (Ki > 100 nM), severely limiting their utility as pharmacological tools. The 1980s witnessed the development of naltrindole, the first non-peptidic DOR antagonist with improved selectivity, yet its suboptimal pharmacokinetic profile drove further exploration. Peptidic ligands emerged as promising candidates due to their potential for enhanced receptor specificity, but initial analogs were plagued by rapid enzymatic degradation. A breakthrough occurred with the strategic incorporation of conformationally constrained amino acids, particularly 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which dramatically improved metabolic stability and receptor selectivity. This innovation directly enabled the rational design of TIPP (H-Tyr-Tic-Phe-Phe-OH) in the early 1990s, representing a paradigm shift in DOR antagonist development [6] [9].
Table 1: Evolution of Key Delta-Opioid Receptor Ligands
Ligand | Type | Key Advancement | Limitations Addressed |
---|---|---|---|
Naloxone (1960s) | Non-selective antagonist | First opioid antagonist | Low DOR selectivity |
Naltrindole (1980s) | Non-peptidic antagonist | Improved DOR selectivity | Moderate metabolic stability |
DPDPE (1983) | Cyclic peptidic agonist | Early DOR-1 subtype selectivity | Enzymatic degradation |
TIPP (1992) | Peptidic antagonist | Conformational constraint (Tic2) | Selectivity + Stability |
TIPP[ψ] (1995) | Pseudopeptide antagonist | Reduced peptide bond (CH2-NH) | Resistance to diketopiperazine formation |
TIPP exhibits exceptional binding affinity for delta-opioid receptors (Ki = 0.36 nM in rat brain membranes) with unprecedented selectivity over mu-opioid receptors (MOR) (>26,000-fold) and kappa-opioid receptors (KOR) (>16,000-fold). This selectivity profile represented a quantum leap over earlier DOR ligands like ICI 174,864, which showed only 100-fold DOR/MOR selectivity. Radioligand binding studies using [3H]TIPP confirmed its interaction with a single, high-affinity binding site in neural tissues, without evidence for distinct pharmacological subtypes in saturation binding experiments. The molecular basis for this selectivity resides in TIPP's unique topography, where the Tic2 residue imposes a bioactive conformation that sterically clashes with MOR and KOR binding pockets while optimally engaging DOR's extracellular loops and transmembrane domains. Competitive displacement studies demonstrated that TIPP completely inhibited [3H]naltrindole binding but showed negligible displacement of selective MOR ([3H]DAMGO) or KOR ([3H]U69,593) ligands [1] [4] [6].
TIPP displays context-dependent functional activity, challenging simplistic antagonist classification:
Inverse Agonist Properties: In receptor binding assays incorporating guanine nucleotides and sodium ions, TIPP's affinity for DOR significantly increased—a pharmacological signature of inverse agonism. This suggests TIPP stabilizes DOR in an inactive conformation, reducing constitutive G-protein coupling in certain cellular environments [1].
Antagonist Effects: In [35S]GTPγS binding assays using membrane preparations, TIPP alone failed to stimulate G-protein activation. Crucially, it potently blocked DOR agonist (DPDPE, deltorphin II)-induced G-protein activation with pA2 values of 8.2-8.5, confirming classical competitive antagonism [1] [4].
Unexpected Agonist Activity: In digitonin-permeabilized cells and adenylyl cyclase assays, TIPP paradoxically exhibited agonist-like effects. It produced concentration-dependent, antagonist-reversible inhibition of cAMP accumulation in both membrane preparations and whole cells. This phenomenon highlights how assay conditions (e.g., membrane integrity, G-protein availability) dramatically influence functional outcomes and suggests TIPP may engage distinct signaling pathways [1] [4].
The intrinsic instability of TIPP due to spontaneous diketopiperazine formation between Tyr1 and Tic2 residues drove development of advanced analogs:
TIPP[ψ] (H-Tyr-Ticψ[CH2-NH]Phe-Phe-OH): Reduction of the Tic2-Phe3 peptide bond eliminated diketopiperatization risk while maintaining high DOR affinity (Ki = 0.42 nM) and selectivity. This modification conferred complete resistance to chemical and enzymatic degradation [6].
TICP[ψ] (H-Tyr-Ticψ[CH2-NH]Cha-Phe-OH): Saturation of Phe3's aromatic ring via cyclohexylalanine (Cha) substitution further enhanced DOR antagonistic potency (13-fold increase vs. TIPP[ψ]) while retaining exceptional δ-selectivity. Radiolabeled [3H]TICP[ψ] proved invaluable for autoradiography studies due to its stability and specificity [6].
Table 2: Stability-Optimized TIPP Analogs
Compound | Modification | DOR Ki (nM) | Stability Enhancement | Functional Outcome |
---|---|---|---|---|
TIPP | - | 0.36 | Baseline | Antagonist/Inverse agonist |
TIPP[ψ] | Ticψ[CH2-NH]Phe3 | 0.42 | Elimination of diketopiperazine formation | Retained antagonism |
TICP[ψ] | Ticψ[CH2-NH]Cha3 | 0.03 | Enhanced hydrophobic packing | 13-fold ↑ antagonist potency |
Pharmacological studies in the 1990s proposed DOR-1 and DOR-2 subtypes based on differential antagonist effects:
TIPP derivatives played a pivotal role in testing this paradigm. When the highly selective DOR antagonist Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH was administered intrathecally in mice, it inhibited DPDPE-induced analgesia by 60% but failed to antagonize deltorphin II-induced analgesia. This selective blockade initially supported distinct δ1 pharmacology. However, comprehensive in vitro studies using radiolabeled Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH yielded contradictory evidence. Receptor autoradiography in mouse brain showed identical distribution patterns for this δ1-preferring ligand and the δ2-preferring agonist [3H]Ile5,6-deltorphin II. Crucially, deletion of the single cloned DOR gene (OPRD1) abolished all specific binding of both ligands and eliminated functional responses to both DPDPE and deltorphin II. These findings challenged the two-subtype model, suggesting instead that ligand-specific receptor conformations (proteomerism) or differential receptor dimerization could explain apparent subtype selectivity without distinct gene products [3] [5].
The conformational selection framework resolves apparent subtype discrepancies by positing that DOR exists in multiple pre-existing states stabilized by different ligands. TIPP's structural features enable selective stabilization of specific DOR conformations:
This model explains why TIPP derivatives show variable potency against different DOR agonists: Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH was 8-fold more potent against DPDPE (pKB = 8.61) than deltorphin II (pKB = 7.83) in [35S]GTPγS assays. These differences reflect directional stabilization of receptor states rather than distinct subtypes. The conformational selection model is further supported by the differential ability of ligands to activate G-protein subtypes (Gi/o vs Gz) and recruit β-arrestins [3] [5] [10].
TIPP's context-dependent pharmacology exemplifies ligand-directed signaling at DOR:
Mechanistic studies reveal this bias stems from differential kinase activation. DPDPE, but not TIPP, activates Src tyrosine kinase, leading to:
Furthermore, DPDPE promotes β-arrestin-1 dephosphorylation in a Src-dependent manner, enhancing its scaffolding function. This complex signaling divergence explains why TIPP exhibits antagonism in some pathways (G-protein coupling in membranes) but agonism in others (cAMP inhibition). The functional selectivity framework thus redefines "antagonism" as pathway-specific rather than globally inhibitory [1] [8].
Table 3: Functional Selectivity Profiles of DOR Ligands
Ligand | [[^35^]S]GTPγS Binding | Adenylyl Cyclase Inhibition | ERK1/2 Phosphorylation | β-arrestin Recruitment | Receptor Internalization |
---|---|---|---|---|---|
DPDPE | Full agonist | Full agonist | Full agonist | Yes | Yes |
TIPP | Antagonist | Full agonist | Partial agonist | No | No |
Deltorphin II | Full agonist | Full agonist | Full agonist | Yes | Yes |
SNC80 | Full agonist | Full agonist | Full agonist | Yes | Yes |
TIPP's complex pharmacology inspired novel approaches to opioid drug discovery:
Bivalent Ligands: Compounds like MMB-22 link TIPP-derived DOR antagonists to MOR agonists (e.g., oxymorphone) via spacers. These hybrids simultaneously target MOR-DOR heteromers, producing analgesia without tolerance development—demonstrating how TIPP's pharmacophore enables functionally optimized polypharmacy [9].
Pathway-Specific Agonists: Structural insights from TIPP-DOR complexes guide design of Gi-biased agonists lacking β-arrestin recruitment. Such compounds potentially retain therapeutic effects (analgesia, antidepressant actions) while minimizing adverse effects (tolerance, seizures) associated with β-arrestin pathways [8] [10].
Receptor Subtype Diagnostics: TIPP-derived radiotracers like [3H]TICP[ψ] provide tools to investigate DOR conformation dynamics in vivo, potentially differentiating disease states. Altered DOR conformation in chronic pain states could explain variable ligand efficacy observed in preclinical models [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7